4-(2,6-Dimethylcyclohexa-1,5-dien-1-yl)but-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,6-Dimethylcyclohexa-1,5-dien-1-yl)but-3-en-2-one is an organic compound characterized by its unique structure, which includes a cyclohexadiene ring and a butenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Dimethylcyclohexa-1,5-dien-1-yl)but-3-en-2-one typically involves the reaction of 2,6-dimethylcyclohexa-1,5-diene with but-3-en-2-one under specific conditions. One common method includes the use of a Lewis acid catalyst to facilitate the reaction. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2,6-Dimethylcyclohexa-1,5-dien-1-yl)but-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the butenone moiety to a butanol derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the cyclohexa-1,5-diene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogens and other electrophiles can be introduced using reagents like halogen acids or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
4-(2,6-Dimethylcyclohexa-1,5-dien-1-yl)but-3-en-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4-(2,6-Dimethylcyclohexa-1,5-dien-1-yl)but-3-en-2-one involves its interaction with specific molecular targets. The compound’s electrophilic nature allows it to react with nucleophiles, leading to the formation of various adducts. These interactions can affect biological pathways and processes, making it a compound of interest in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
4-(2,6,6-Trimethylcyclohexa-1,3-dienyl)but-3-en-2-one: This compound has a similar structure but differs in the position and number of methyl groups on the cyclohexadiene ring.
Cyclohexene, 4-[(1E)-1,5-dimethyl-1,4-hexadien-1-yl]-1-methyl-: Another structurally related compound with different substitution patterns.
Uniqueness
4-(2,6-Dimethylcyclohexa-1,5-dien-1-yl)but-3-en-2-one is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry.
Properties
CAS No. |
105494-72-2 |
---|---|
Molecular Formula |
C12H16O |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
4-(2,6-dimethylcyclohexa-1,5-dien-1-yl)but-3-en-2-one |
InChI |
InChI=1S/C12H16O/c1-9-5-4-6-10(2)12(9)8-7-11(3)13/h5,7-8H,4,6H2,1-3H3 |
InChI Key |
MUWDRIMOSAKGMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CCC1)C)C=CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.